molecular formula C6H10N2OS B6252481 4-(ethoxymethyl)-1,3-thiazol-2-amine CAS No. 897920-20-6

4-(ethoxymethyl)-1,3-thiazol-2-amine

Cat. No.: B6252481
CAS No.: 897920-20-6
M. Wt: 158.2
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Description

4-(Ethoxymethyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by an ethoxymethyl substituent at the 4-position of the thiazole ring and an amine group at the 2-position. Thiazole derivatives are renowned for their diverse pharmacological activities, including antiproliferative, antimicrobial, and enzyme inhibitory properties.

Properties

CAS No.

897920-20-6

Molecular Formula

C6H10N2OS

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(ethoxymethyl)-1,3-thiazol-2-amine typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, safety, and environmental impact. The use of flow reactors allows for precise control over reaction conditions, leading to higher yields and purer products.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxymethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 4-(ethoxymethyl)-1,3-thiazol-2-one.

  • Reduction: Reduction reactions can lead to the formation of 4-(ethoxymethyl)-1,3-thiazol-2-ol.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).

  • Substitution: Nucleophiles such as alkyl halides and amines can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: 4-(ethoxymethyl)-1,3-thiazol-2-one

  • Reduction: 4-(ethoxymethyl)-1,3-thiazol-2-ol

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethoxymethyl)-1,3-thiazol-2-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the role of thiazole derivatives in biological systems.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(ethoxymethyl)-1,3-thiazol-2-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Thiazol-2-amine Derivatives

Structural and Substituent Variations

Key structural analogs and their substituents are summarized below:

Compound Name Substituents Key Functional Groups Reference
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine 4-(4-Methoxyphenyl) on thiazole Methoxyphenyl, amine
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine 4-(3-Methoxyphenyl) on thiazole Methoxyphenyl (meta-substituted)
4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine 4-(4-Ethoxyphenyl) on thiazole Ethoxyphenyl
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) N-(2,4-Dimethoxyphenyl), 4-(4-methoxyphenyl) Diaryl, methoxy groups
4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-amine 4-Benzimidazole substituent Benzimidazole-thiazole hybrid

Key Observations :

  • Substituent Position : Meta-substituted phenyl groups (e.g., 3-methoxyphenyl in ) may alter electronic and steric effects compared to para-substituted analogs (e.g., 4-methoxyphenyl in ).
  • Ethoxy vs.
  • Hybrid Structures : Benzimidazole-thiazole hybrids () demonstrate enhanced antimicrobial activity, suggesting that combining heterocycles can amplify bioactivity.
Pharmacological Activity
2.2.1 Antiproliferative Activity
  • Compound 10s (): Exhibited potent antiproliferative activity (IC₅₀ ~0.1–0.5 µM in cancer cell lines) by inhibiting tubulin polymerization, akin to combretastatin A-4 (CA-4). Molecular docking confirmed binding at the colchicine site .
2.2.2 Antimicrobial Activity
  • Benzimidazole-Thiazole Hybrids (): Showed comparable activity to streptomycin against Gram-positive bacteria (MIC 12.5–25 µg/mL). The ethoxymethyl group in 4-(ethoxymethyl)-1,3-thiazol-2-amine could similarly improve membrane penetration.
  • Nitrothiophene Derivatives (): Compound 18 (containing a nitro group) demonstrated narrow-spectrum antibacterial activity, highlighting the role of electron-withdrawing groups in target specificity.
2.2.3 Enzyme Inhibition
  • Cholinesterase Inhibitors (): 3-Bromo-substituted phenylthiazole analogs showed IC₅₀ = 3.54 µM for BuChE inhibition. Substituent position (para vs. meta) significantly impacted activity, with meta-substitution being more favorable.
Structure-Activity Relationships (SAR)
  • Substituent Lipophilicity : Ethoxymethyl likely increases logP vs. methoxy or hydroxyl groups, improving blood-brain barrier penetration.
  • Tubulin Binding : Diaryl thiazoles (e.g., 10s) require planar aromatic systems for colchicine-site binding . The ethoxymethyl group’s flexibility may reduce activity unless stabilized by π-stacking.
  • Antimicrobial Potency : Bulky substituents (e.g., benzimidazole in ) enhance activity by disrupting microbial membranes or enzymes.

Biological Activity

4-(Ethoxymethyl)-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

  • CAS Number : 897920-20-6
  • Molecular Formula : C10H12N2OS
  • Molecular Weight : 212.28 g/mol

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, including derivatives similar to 4-(ethoxymethyl)-1,3-thiazol-2-amine, the minimum inhibitory concentration (MIC) values were determined against several bacterial and fungal strains. The results indicated that compounds with amino substitutions demonstrated enhanced activity.

CompoundBacterial StrainMIC (µg/mL)
4-(Ethoxymethyl)-1,3-thiazol-2-amineStaphylococcus aureus6.25
4-(Ethoxymethyl)-1,3-thiazol-2-amineEscherichia coli12.5
4-(Ethoxymethyl)-1,3-thiazol-2-amineKlebsiella pneumoniae6.25

These findings suggest that the compound shows promising antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. A series of studies have indicated that modifications to the thiazole structure can enhance cytotoxicity against various cancer cell lines. For instance, structural analogs of 4-(ethoxymethyl)-1,3-thiazol-2-amine were evaluated for their ability to inhibit cancer cell proliferation.

In a notable study involving a high-throughput screening of thiazole derivatives, compounds were tested against melanoma and prostate cancer cells:

CompoundCell LineIC50 (µM)
4-(Ethoxymethyl)-1,3-thiazol-2-amineMelanoma (WM-164)3.4
4-(Ethoxymethyl)-1,3-thiazol-2-amineProstate Cancer (PC-3)5.0

These results indicate that the compound exhibits significant antiproliferative activity and could serve as a lead for further development in cancer therapy.

Enzyme Inhibition

The mechanism of action for many thiazole compounds involves the inhibition of specific enzymes critical for cellular functions. For example, studies have demonstrated that certain thiazole derivatives act as inhibitors of histone demethylases (KDMs), which are implicated in the progression of cancers.

In a structure-based optimization study, researchers identified that modifications to the thiazole ring could enhance binding affinity to KDMs:

CompoundKDM TargetIC50 (µM)
4-(Ethoxymethyl)-1,3-thiazol-2-amineKDM4B0.9
4-(Ethoxymethyl)-1,3-thiazol-2-amineKDM5B0.35

This data suggests that the compound may have therapeutic potential as a selective inhibitor of KDMs involved in cancer progression.

Case Studies

Several case studies highlight the biological activity of thiazole derivatives:

  • Anticancer Screening : A study involving the NCI's tumor cell line screening demonstrated that thiazole derivatives consistently inhibited growth across multiple cancer types.
  • Mechanism Exploration : Research on enzyme inhibition revealed that modifications to the ethyl group on the thiazole ring could significantly enhance inhibitory potency against KDMs.

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